

stability and storage conditions for 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

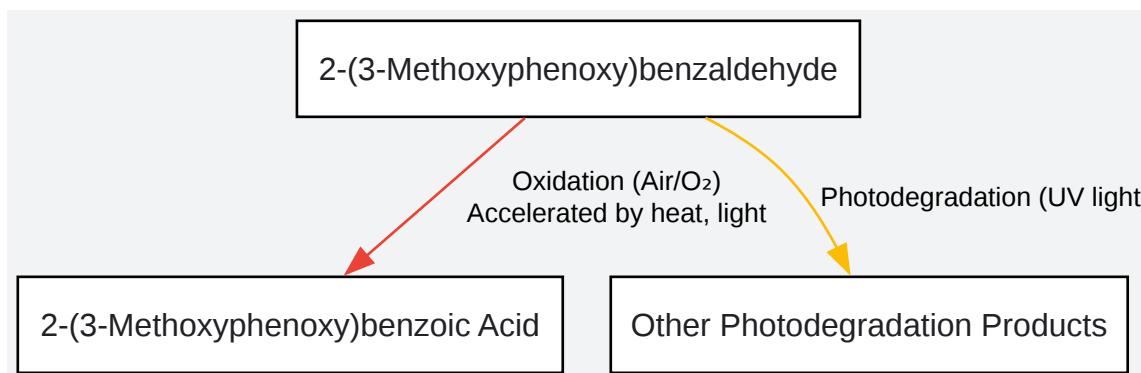
Compound Name: 2-(3-Methoxyphenoxy)benzaldehyde

Cat. No.: B045732

[Get Quote](#)

An In-depth Technical Guide to the Stability and Storage of 2-(3-Methoxyphenoxy)benzaldehyde

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the critical stability considerations and optimal storage conditions for **2-(3-Methoxyphenoxy)benzaldehyde**. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances, understanding its chemical behavior is paramount to ensuring its quality, efficacy, and safety in research and manufacturing applications.[\[1\]](#)[\[2\]](#)


Chemical and Physical Profile

2-(3-Methoxyphenoxy)benzaldehyde is an aromatic compound featuring a benzaldehyde moiety linked to a methoxyphenoxy group.[\[1\]](#) This unique structure contributes to its utility as a versatile building block in organic synthesis.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **2-(3-Methoxyphenoxy)benzaldehyde**

Property	Value	Source(s)
CAS Number	122283-23-2	[1] [3] [4]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1] [4]
Molecular Weight	228.24 g/mol	[3] [4]
Appearance	Yellow liquid or solid	[1] [3]
Melting Point	34-38 °C	[3] [4]
Boiling Point	148-157 °C at 5 mmHg	[1]
Flash Point	>110 °C (>230 °F) - closed cup	[3] [4]
Purity	≥ 97% (GC)	[1]

Below is a diagram illustrating the chemical structure of **2-(3-Methoxyphenoxy)benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for **2-(3-Methoxyphenoxy)benzaldehyde**.

Recommended Storage and Handling Protocols

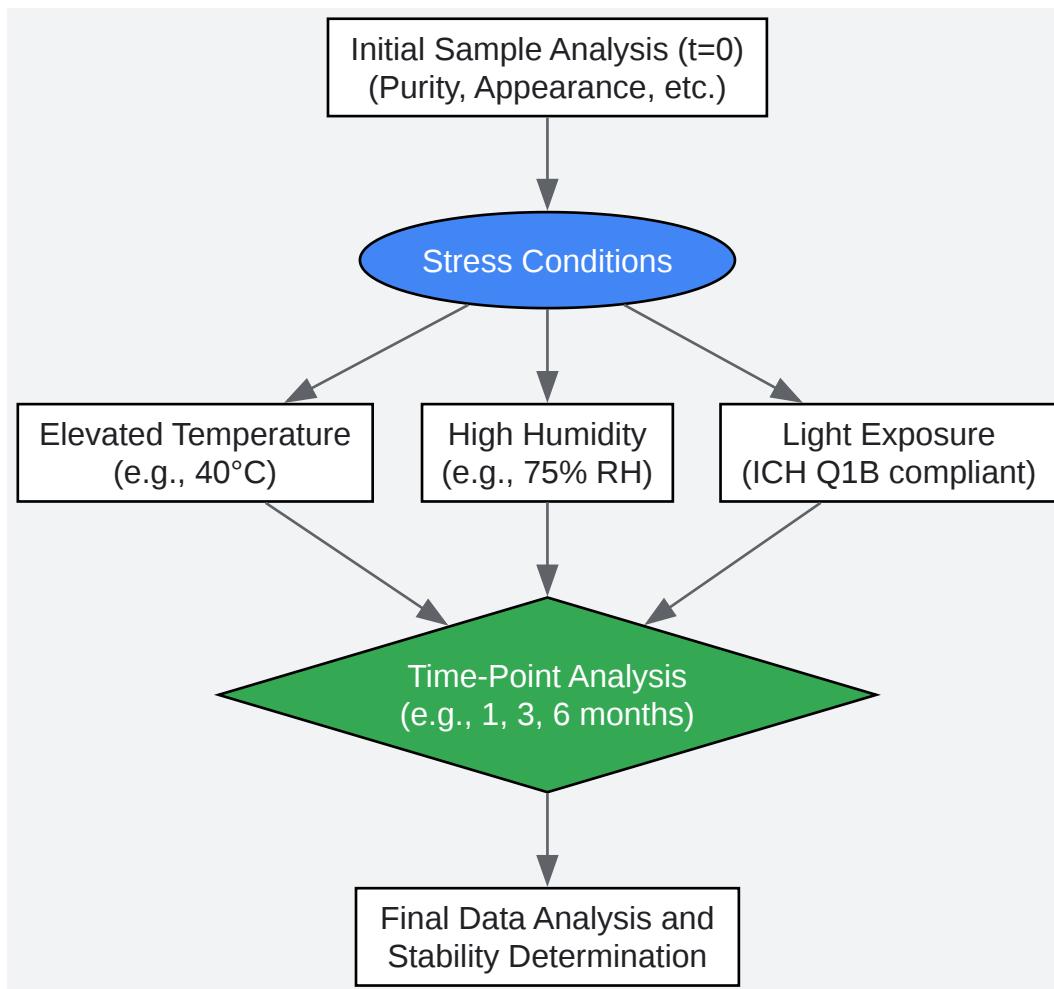
To maintain the integrity and purity of **2-(3-Methoxyphenoxy)benzaldehyde**, strict adherence to appropriate storage and handling protocols is essential.

Optimal Storage Conditions

- Temperature: Store in a cool, dry place. [5] Several suppliers recommend refrigeration at temperatures between 0-8°C. [1]* Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. [5]* Container: Keep the container tightly closed to prevent exposure to air and moisture. [5][6] Use amber glass vials or other light-protective containers to shield the compound from light. [7]* Ventilation: Store in a well-ventilated area. [5] Table 2: Summary of Recommended Storage Conditions

Parameter	Recommendation	Rationale
Temperature	0-8°C (Refrigerated)	To slow down the rate of oxidation and other potential degradation reactions.
Atmosphere	Inert gas (e.g., Nitrogen, Argon)	To prevent oxidation of the aldehyde group to a carboxylic acid.
Light	Protect from light (Amber vial)	To prevent photodegradation.
Container	Tightly sealed	To prevent exposure to air and moisture.
Location	Cool, dry, well-ventilated area	To ensure a stable environment and prevent accumulation of any potential vapors.

Safe Handling Procedures


- Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound can cause skin and eye irritation. [6][8]* Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors. [6]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. [9]* Hygiene: Wash hands thoroughly after handling. [6]

Protocol for Stability Assessment

To ensure the ongoing quality of **2-(3-Methoxyphenoxy)benzaldehyde**, particularly for long-term storage or when used in critical applications, a stability assessment study is recommended.

Experimental Design

The following workflow outlines a typical stability study.

[Click to download full resolution via product page](#)

Caption: Workflow for a stability assessment study.

Step-by-Step Methodology

- Initial Analysis (Time Zero):
 - Characterize the initial batch of **2-(3-Methoxyphenoxy)benzaldehyde**.

- Conduct purity analysis using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- Record the physical appearance (color, state).
- Perform spectroscopic analysis (e.g., FT-IR, NMR) to confirm identity and serve as a baseline.
- Sample Storage under Stress Conditions:
 - Aliquot the sample into appropriate, sealed containers for each storage condition.
 - Thermal Stability: Store samples at an elevated temperature (e.g., 40°C/75% RH) in a stability chamber.
 - Photostability: Expose samples to a controlled light source according to ICH Q1B guidelines. Include a dark control stored under the same conditions.
 - Long-Term Storage: Store samples under the recommended conditions (e.g., 5°C) as a control.
- Time-Point Testing:
 - At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove samples from each storage condition.
 - Repeat the analyses performed at time zero (purity, appearance, spectroscopy).
 - For HPLC/GC analysis, quantify the parent compound and any new peaks that appear, which may indicate degradation products.
- Data Analysis and Interpretation:
 - Compare the results from each time point to the initial data.
 - A significant decrease in purity or the appearance of degradation products indicates instability under those specific conditions.

- Based on the data, establish a re-test date or shelf life for the compound under defined storage conditions.

Conclusion

2-(3-Methoxyphenoxy)benzaldehyde is a valuable chemical intermediate whose stability is critical for its successful application. The primary degradation pathways are oxidation of the aldehyde to a carboxylic acid and photodegradation. By adhering to the recommended storage conditions of a cool, dark, and inert environment within a tightly sealed container, and by following safe handling practices, researchers can ensure the quality and integrity of this compound for their synthetic needs. For critical applications, a formal stability study is recommended to establish an appropriate shelf life.

References

- Techno PharmChem. BENZALDEHYDE. [\[Link\]](#)
- PubChem. 2-[(3-Methoxybenzyl)oxy]benzaldehyde. [\[Link\]](#)
- PubChem. Benzaldehyde. [\[Link\]](#)
- Carl ROTH.
- Carl ROTH.
- CP Lab Safety. **2-(3-Methoxyphenoxy)benzaldehyde**, min 97%, 1 gram. [\[Link\]](#)
- ResearchGate. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 2-(3-Methoxyphenoxy)benzaldehyde 97 122283-23-2 [sigmaaldrich.com]
- 4. 122283-23-2 CAS MSDS (2-(3-METHOXYPHENOXY)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [stability and storage conditions for 2-(3-Methoxyphenoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045732#stability-and-storage-conditions-for-2-3-methoxyphenoxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com